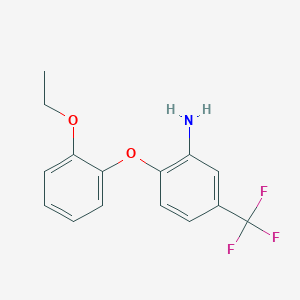

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

Description

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 2-ethoxyphenoxy substituent at the 2-position of the benzene ring. The ethoxyphenoxy group comprises a phenoxy ring with an ethoxy (-OCH₂CH₃) substituent at its 2-position. This compound is structurally tailored to balance lipophilicity (via -CF₃) and electronic modulation (via the ethoxyphenoxy group), making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)19)15(16,17)18/h3-9H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEMVWNOKPKKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyphenol and 5-(trifluoromethyl)aniline.

Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 2-ethoxyphenol undergoes a nucleophilic substitution reaction with 5-(trifluoromethyl)aniline in the presence of a base to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in biochemical research to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenoxy group may facilitate interactions with hydrophobic pockets in the target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(a) 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7)

- Structural Difference: Ethoxy group at the 4-position of the phenoxy ring vs. 2-position in the target compound.

- Molecular weight: 297.28 g/mol .

(b) 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)

- Structural Difference: Methoxy (-OCH₃) at the 3-position of the phenoxy ring.

- Impact: Reduced steric bulk compared to ethoxy, with altered electronic effects (methoxy is more electron-donating). Solubility: Slightly soluble in chloroform, methanol, and DMSO .

(c) 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9)

- Structural Difference: Methoxy at the 4-position of the phenoxy ring.

Ether-Chain-Modified Analogs

(a) 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline (CAS 49750-74-5)

- Structural Difference: Methoxyethoxy (-OCH₂CH₂OCH₃) chain replaces the phenoxy group.

- Impact : Increased polarity and flexibility may enhance aqueous solubility. Molecular weight: 235.20 g/mol .

(b) 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline (CAS 946727-90-8)

Heterocyclic and Aliphatic Derivatives

(a) 2-(5-Methylfuran-2-yl)-5-(trifluoromethyl)aniline

- Structural Difference: Furan ring replaces the phenoxy group.

- Impact : Introduction of a heterocycle alters electronic properties and may enhance binding to aromatic receptors. Synthesized via gold-catalyzed reactions with 95% yield .

(b) 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline (CAS 1260823-98-0)

Halogenated and Simplified Analogs

(a) 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Structural Difference: Lacks the phenoxy group; fluorine at the 2-position.

- Impact : Simplified structure with higher volatility. Molecular weight: 179.11 g/mol .

(b) 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline (CAS 946773-14-4)

- Structural Difference: Branched alkyl chain (-OCH₂CH(CH₂CH₃)₂) replaces the phenoxy group.

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₅H₁₄F₃NO₂. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an ethoxyphenoxy moiety, which contribute to its unique chemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds interesting for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃NO₂ |

| CAS Number | 946682-68-4 |

| Hazard Classification | Irritant |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar aniline structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been shown to effectively inhibit the growth of multiple cancer cell lines (e.g., HeLa, A549) with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Anilino-[1,2,4]triazolo | HeLa | 0.83 | Tubulin polymerization inhibition |

| 5b (related structure) | RPMI-8226 | 0.85 | c-Myc suppression and apoptosis induction |

| 8q (related structure) | HeLa | 0.060 | G2/M phase accumulation and apoptotic death |

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and affecting various biochemical pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce G1 or G2/M phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, contributing to their anticancer efficacy .

Case Studies

A notable case study involved the evaluation of structurally related compounds in vitro against multiple myeloma cells (RPMI-8226). These compounds demonstrated significant inhibitory effects on cell viability and induced apoptosis through the suppression of c-Myc expression . The findings highlight the potential therapeutic applications of similar compounds in treating malignancies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Synthesis Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-ethoxyphenol with 5-(trifluoromethyl)-2-nitroaniline under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also employed when introducing heterocyclic moieties .

- Key Variables : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and catalyst loading (0.5–5 mol% Pd) critically affect yield. Purification via column chromatography (ethyl acetate/hexane) typically achieves >90% purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the ethoxyphenoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~63–65 ppm for ethoxy carbons) and trifluoromethyl substitution (¹⁹F NMR: δ ~-60 ppm) .

- Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ should match theoretical molecular weight (e.g., C₁₅H₁₃F₃NO₂: 308.09 g/mol) .

- HPLC : Retention time consistency under gradient elution (e.g., 70% acetonitrile/water) ensures purity >95% .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the ethoxyphenoxy group to the aniline core?

- Steric/Electronic Effects : The trifluoromethyl group at the 5-position directs electrophilic substitution to the 2-position via meta-directing effects. Computational modeling (DFT) predicts favorable transition states for para-substitution on the ethoxyphenoxy ring .

- Catalytic Optimization : Use of Pd(OAc)₂ with XPhos ligands enhances coupling efficiency for bulky substituents, reducing byproducts like 4-substituted isomers .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

- Mechanistic Insight : The -CF₃ group enhances lipophilicity (logP ~3.2), improving membrane permeability. In enzyme inhibition assays (e.g., kinase targets), it engages in hydrophobic pocket interactions, as shown in analogs with IC₅₀ values <100 nM .

- Experimental Design : Radiolabeled (¹⁸F) analogs enable PET imaging to study target engagement in vivo .

Q. What computational tools predict the compound’s reactivity in electrophilic substitution reactions?

- Methods :

- Molecular Orbital Analysis (HOMO/LUMO) : Identifies electron-deficient regions (e.g., para to -CF₃) for nitration or halogenation .

- Docking Simulations : Predict binding affinity with receptors (e.g., GPCRs) using AutoDock Vina, validated by SPR binding assays .

Data Contradictions and Resolution

Q. Conflicting reports on synthetic yields: How to reconcile low yields in palladium-catalyzed reactions?

- Root Cause Analysis : Low yields (e.g., 13% in ) often stem from catalyst poisoning or competing side reactions.

- Mitigation :

- Precatalyst Activation : Use Pd₂(dba)₃ with ligand pre-stirring to enhance stability .

- Additives : Addition of TBAB (tetrabutylammonium bromide) improves solubility of aromatic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.